
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of three fluorine atoms and two methyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,4-trifluorobut-2-en-1-ol and 2,2-dimethyl-1,3-dioxolane-4-methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like tetrahydrofuran (THF).
Cyclization: The key step in the synthesis is the cyclization of the intermediate compounds to form the furanone ring. This is typically achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where one of the fluorine atoms is replaced by another functional group. Common reagents for these reactions include nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted furanones
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
2(3H)-Furanone, 5,5-dimethyl-: Lacks the trifluoromethyl groups, resulting in different chemical properties.
2(3H)-Furanone, 3,4-dihydro-: Lacks the trifluoromethyl and dimethyl groups, leading to distinct reactivity.
Uniqueness: The presence of three fluorine atoms and two methyl groups in 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
60375-64-6 |
|---|---|
Fórmula molecular |
C6H7F3O2 |
Peso molecular |
168.11 g/mol |
Nombre IUPAC |
3,4,4-trifluoro-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H7F3O2/c1-5(2)6(8,9)3(7)4(10)11-5/h3H,1-2H3 |
Clave InChI |
NKFAJSXCGKAFMN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C(=O)O1)F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


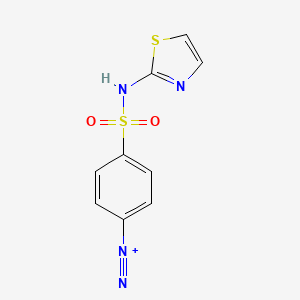


![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
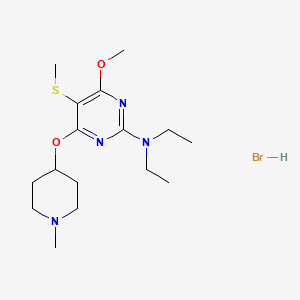
![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)
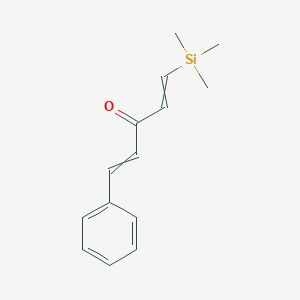
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)
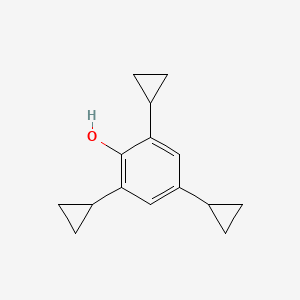
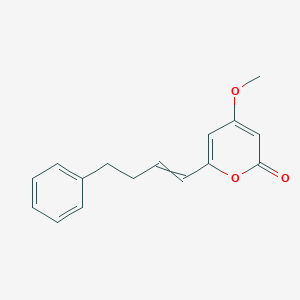
![[(Ethenyloxy)methoxy]benzene](/img/structure/B14611162.png)
![N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride](/img/structure/B14611167.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)

